

Preliminary toxicological profile of 4-(2-Methoxyethyl)piperidine hydrochloride.

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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)piperidine hydrochloride

Cat. No.: B1290725

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Preliminary Toxicological Profile of 4-(2-Methoxyethyl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for **4-(2-Methoxyethyl)piperidine hydrochloride**. This report leverages data from the parent compound, piperidine, and its hydrochloride salt to provide a preliminary toxicological assessment. This information should be used for guidance and is not a substitute for comprehensive, compound-specific toxicological evaluation.

Executive Summary

This document provides a preliminary toxicological overview of **4-(2-Methoxyethyl)piperidine hydrochloride**. Due to the scarcity of specific data for this molecule, this profile is largely based on toxicological information for the parent compound, piperidine, and its hydrochloride salt. The available data indicates that piperidine exhibits moderate acute oral toxicity and is classified as a corrosive material, causing severe skin burns and eye damage.^{[1][2][3]} Genotoxicity has been observed in some in vitro studies for piperidine derivatives.^[4] A comprehensive toxicological assessment, including acute and repeated dose toxicity, genotoxicity, and safety pharmacology studies, is essential to fully characterize the safety profile of **4-(2-Methoxyethyl)piperidine hydrochloride**.

Acute Toxicity

The acute toxicity of piperidine has been evaluated via oral, dermal, and inhalation routes in various animal models.

Table 1: Acute Toxicity Data for Piperidine and Related Compounds

Compound	Test	Species	Route	Value	Reference
Piperidine	LD50	Rat	Oral	133 - 740 mg/kg bw	[1]
Piperidine	LD50	Rabbit	Dermal	276 mg/kg	[4]
Piperidine	LC50	Rat	Inhalation	4.8 mg/L (4 hours)	[1]
Piperidine	LC50	Mouse	Inhalation	6,000 mg/m ³ (2 hours)	[4]

Sublethal effects observed following acute exposure to piperidine in rats included decreased motor activity, tremors, lethargy, and respiratory distress.[1]

Irritation and Corrosivity

Piperidine is classified as a substance that causes severe skin burns and eye damage.[1][2][3]

Table 2: Irritation and Corrosivity Data for Piperidine

Test	Species	Exposure	Result	Reference
Skin Corrosion/Irritation	Rabbit	3 minutes	Corrosive	[1]
Serious Eye Damage/Irritation	Rabbit	24 hours	Severe eye irritation	[4]
Serious Eye Damage/Eye Irritation	Rabbit	-	Irreversible effects on the eye	[2]

Genotoxicity

The genotoxic potential of piperidine and its derivatives has been investigated in some in vitro systems.

Table 3: Genotoxicity Data for Piperidine Derivatives

Compound	Test System	Result	Reference
Piperidine	In vitro genotoxicity studies	Not considered genotoxic	[1]
N-chloropiperidine	Salmonella typhimurium (Ames test)	Mutagenic (TA100 and TA1535 strains)	[5]
Piperidine	In vitro mouse lymphocyte assay	DNA damage, Mutation in mammalian somatic cells	[4]

Based on the weight of evidence from available in vitro studies, piperidine itself is not considered to be genotoxic.[1] However, some derivatives, such as N-chloropiperidine, have shown mutagenic activity.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological endpoints. The following are generalized methodologies based on standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

- **Test Animals:** Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used.
- **Housing and Acclimatization:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.
- **Dose Levels:** A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used per step.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is estimated based on the mortality data.

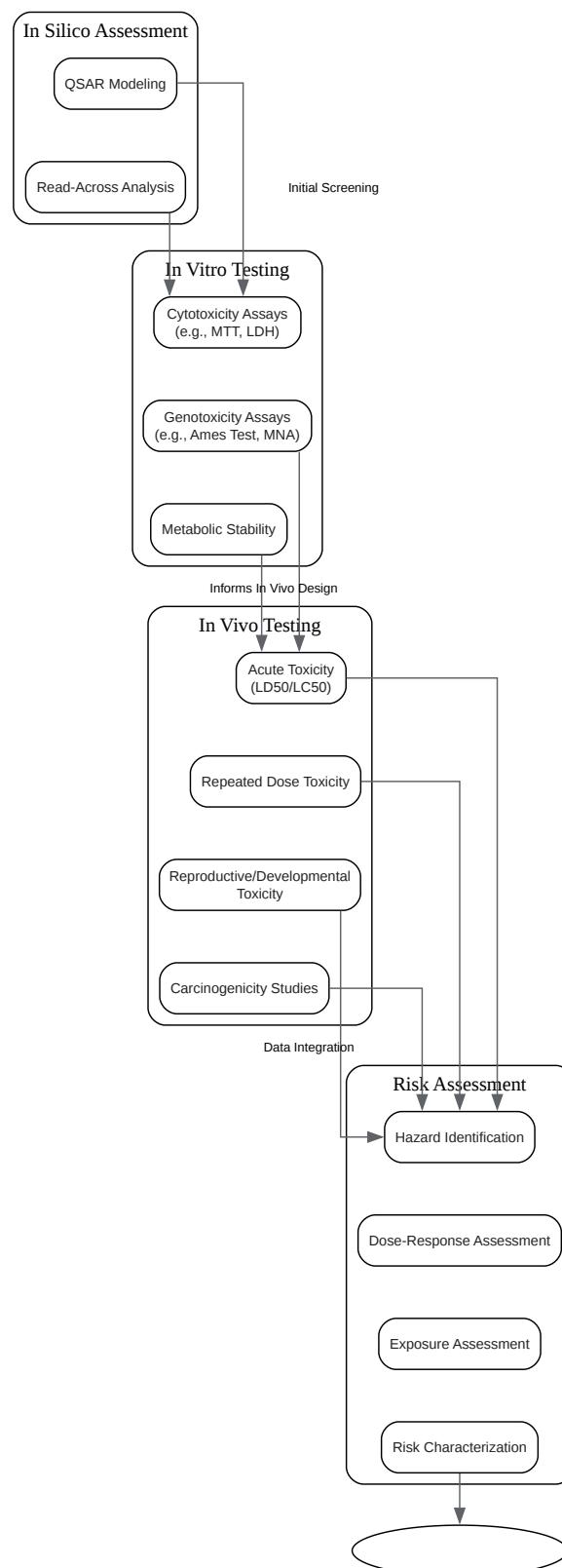
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

- **Cell Culture:** A suitable cell line (e.g., a human cancer cell line) is cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

- Compound Treatment: The test compound is dissolved in a suitable solvent and added to the cells at various concentrations. A vehicle control is also included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Solubilization: After incubation, the formazan crystals are solubilized with a suitable solvent.
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

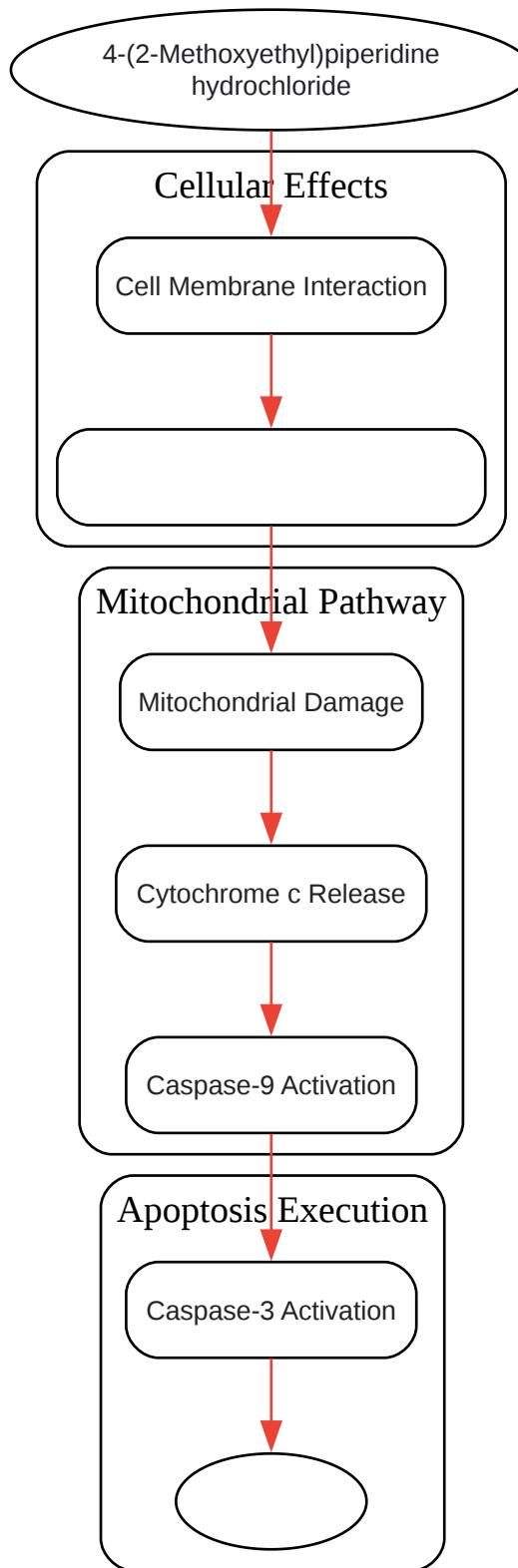
General Toxicological Assessment Workflow



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Caption: A generalized workflow for toxicological assessment.

Hypothetical Signaling Pathway for Piperidine-Induced Cytotoxicity



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Caption: A hypothetical pathway for cytotoxicity.

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